
2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
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Overview
Description
2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C13H8O4 and its molecular weight is 228.20 g/mol. The purity is usually 95%.
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Biological Activity
2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one, also referred to as FHC, is a compound belonging to the chromene class, characterized by a fused benzene and pyran ring structure. This compound's unique structural features, including the furan moiety, contribute significantly to its biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The structure of FHC can be represented as follows:
FHC exhibits intramolecular hydrogen bonding and is known for its planarity, which enhances its reactivity and interaction with biological targets. The compound demonstrates properties such as Excited State Intramolecular Proton Transfer (ESIPT), making it a potential fluorescent probe in various applications .
Antioxidant Activity
FHC has been evaluated for its antioxidant properties, particularly through DPPH radical scavenging assays. Studies indicate that FHC and its derivatives possess significant free radical scavenging abilities due to their electron-donating groups, which enhance their capacity to neutralize reactive oxygen species (ROS) .
Compound | DPPH Scavenging Activity (IC50 μM) |
---|---|
This compound | 25.5 |
4-Amino-2H-benzo[h]chromen-2-one | 15.0 |
Cytotoxic Effects
Research has shown that FHC exhibits cytotoxic effects against various cancer cell lines. For instance, analogs of FHC demonstrated effective concentrations (ED50 values) ranging from 0.01 to 2.1 μM in inhibiting cancer cell proliferation . The presence of the furan moiety is believed to enhance these effects by facilitating electron transfer mechanisms.
Antimicrobial Activity
FHC has also been assessed for its antimicrobial properties. In vitro studies revealed that it exhibited significant antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition was comparable to standard antibiotics like Gentamicin .
Microbial Strain | Zone of Inhibition (mm) | Standard Drug |
---|---|---|
S. aureus | 18 | Gentamicin |
E. coli | 16 | Ciprofloxacin |
Photoreactivity Studies
In photochemical studies, FHC was subjected to photolysis under various conditions, leading to the formation of dimeric products in aerated solutions. These findings suggest that the compound's photoreactivity could be harnessed for developing light-responsive materials or drug delivery systems .
Enzyme Inhibition
FHC has been investigated for its inhibitory effects on enzymes relevant to neurodegenerative diseases. For example, it demonstrated promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease treatment .
Enzyme | Inhibition IC50 (μM) |
---|---|
AChE | 0.62 |
BuChE | 0.69 |
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has demonstrated that derivatives of 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one exhibit promising antitumor properties. For instance, a study highlighted the cytotoxic effects of related compounds against several cancer cell lines, with effective concentrations (ED50 values) ranging from 0.01 to 2.1 μM. The presence of the furan moiety enhances these biological activities by facilitating electron transfer and generating reactive oxygen species, which are crucial in cancer therapy .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes related to neurodegenerative diseases. It was found to selectively inhibit monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. Structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring significantly influence MAO-B inhibition .
Photochemical Applications
Photoreactions
The photochemical behavior of this compound has been extensively studied. Upon irradiation, this compound undergoes dimerization to form various photoproducts, including dehydrodimers and indandiones. These reactions are solvent-dependent and can lead to novel angular tetracyclic structures, which may have applications in materials science and organic synthesis .
Radical Scavenging Activity
Antioxidant Properties
The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Studies indicate that the compound exhibits significant free radical scavenging activity, which is influenced by the presence of electron-donating or withdrawing groups on its structure. This property makes it a candidate for developing new antioxidant agents .
Table 1: Biological Activities of Derivatives
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Furan ring substitution | Antitumor activity against various cancer cell lines |
Halogenated derivatives | Halogen substitutions | Selective MAO-B inhibition |
Substituted furanocoumarins | Various electron-donating/withdrawing groups | Significant antioxidant activity |
Table 2: Photoproducts from Photolysis
Reaction Conditions | Major Photoproducts |
---|---|
Aerated cyclohexane | Dehydrodimeric products |
Acetonitrile | Indandiones and cyclic dihydro products |
Case Studies
-
Antitumor Efficacy Study
A study conducted on various furanocoumarin derivatives revealed their effectiveness against multiple cancer cell lines. The research documented a significant correlation between structural modifications and increased cytotoxicity, establishing a foundation for future drug development . -
Enzyme Inhibition Analysis
A series of experiments demonstrated that certain derivatives of this compound could inhibit MAO-B with IC50 values as low as 7 μM. This suggests potential therapeutic applications in treating neurodegenerative disorders . -
Photochemical Behavior Investigation
Research into the photochemical properties showed that under UV light exposure, the compound forms various dimeric products that could be utilized in synthetic organic chemistry for creating complex molecular architectures .
Chemical Reactions Analysis
Photochemical Reactions and Dimerization
Photolysis of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one (FHC) under varying conditions yields distinct products:
-
Aerated solutions :
-
De-aerated solutions :
Excited State Intramolecular Proton Transfer (ESIPT)
The compound undergoes ESIPT , a photophysical process critical to its reactivity:
-
Upon excitation, the hydroxyl proton transfers to the carbonyl oxygen, forming a keto tautomer .
-
This tautomerization enhances rigidity, stabilizes the excited state, and influences fluorescence properties .
-
ESIPT also modulates reactivity in photochemical reactions, favoring pathways involving proton-coupled electron transfer .
Substituent Effects on Reactivity
Substitution at the 6th position alters electron density distribution, impacting reaction outcomes :
For example, 6-nitro-FHC shows reduced dimerization efficiency under photolysis compared to the parent compound due to decreased electron density at the reactive sites .
Radical Scavenging Activity
The compound interacts with DPPH radicals via hydrogen atom transfer (HAT):
-
Kinetic studies reveal a second-order reaction mechanism, with scavenging efficiency linked to substituent electronic effects .
-
Electron-donating groups (e.g., -OH, -CH₃) enhance activity by stabilizing the radical intermediate .
Hydrogen Bonding and Crystal Packing
In the solid state, the compound forms inversion dimers via O–H···O hydrogen bonds . These interactions:
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via base-catalyzed cyclization of (E)-3-(furan-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one using NaOH or K₂CO₃ in ethanol, followed by oxidation with hydrogen peroxide . Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:3 substrate-to-base). Monitoring via TLC and recrystallization from ethanol improves purity. Yield enhancement strategies include inert atmospheres (N₂) to prevent oxidation side reactions.
Q. Which spectroscopic techniques are critical for structural characterization of this chromen-4-one derivative?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and furan/fused-ring carbons (δ 100–160 ppm). Compare shifts with fluorophenyl analogs to confirm substitution patterns .
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹), carbonyl (1650–1700 cm⁻¹), and furan C-O stretching (1200–1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 257) and fragmentation patterns .
Q. How can preliminary biological activity screening (e.g., antimicrobial or antiviral) be designed for this compound?
- Methodological Answer : Use agar diffusion assays for antimicrobial screening against S. aureus and E. coli at concentrations of 50–200 µg/mL. For antiviral activity, perform SARS-CoV-2 M<sup>pro</sup> inhibition assays at 0.1–1.0 mM, monitoring IC50 via fluorescence quenching . Include positive controls (e.g., remdesivir) and validate results with dose-response curves.
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the electronic properties and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity analysis .
- Molecular Docking : Employ AutoDock Vina to simulate binding to SARS-CoV-2 M<sup>pro</sup> (PDB: 6LU7). Parameterize furan and chromenone moieties for π-π stacking and hydrogen bonding with active-site residues (e.g., His41) .
Q. How to resolve contradictions in reaction yields when varying substituents on the furan or chromenone rings?
- Methodological Answer : Analyze steric/electronic effects using Hammett plots for substituents (e.g., electron-withdrawing groups reduce cyclization efficiency). Compare activation energies via DFT to explain yield disparities. Validate with kinetic studies (e.g., Arrhenius plots) under controlled temperatures .
Q. What advanced crystallographic techniques address challenges in resolving hydrogen bonding networks or polymorphism?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) at 223 K. Refine structures via SHELXL-2018, applying restraints for disordered furan rings. Analyze hydrogen bonds (e.g., O–H···O) using Mercury software, and compare packing motifs with fluorophenyl analogs .
Q. How to establish structure-activity relationships (SAR) for antiviral or antimicrobial efficacy?
- Methodological Answer : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups). Test against viral proteases (IC50) or bacterial growth (MIC). Correlate substituent electronegativity/logP values with bioactivity using multivariate regression. Highlight furan’s role in membrane penetration via MD simulations .
Q. What strategies improve refinement of crystallographic data for low-quality crystals?
Properties
CAS No. |
78933-17-2 |
---|---|
Molecular Formula |
C13H8O4 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2-(furan-2-yl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C13H8O4/c14-11-8-4-1-2-5-9(8)17-13(12(11)15)10-6-3-7-16-10/h1-7,15H |
InChI Key |
HBOLZGZNJWPFQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)O |
Origin of Product |
United States |
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